BenchChemオンラインストアへようこそ!

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

Medicinal Chemistry Process Chemistry Naphthyridine Synthesis

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate is a heterocyclic building block featuring a 1,7-naphthyridine core with a chlorine atom at the 8-position and a methyl ester at the 3-position. This substitution pattern creates a versatile scaffold for medicinal chemistry, particularly as a precursor to 8-chloro-1,7-naphthyridine-3-carbaldehyde—a key intermediate in the synthesis of kinase inhibitors targeting PDE4, p38 MAPK, and DHODH.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63
CAS No. 1394003-92-9
Cat. No. B2937350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-chloro-1,7-naphthyridine-3-carboxylate
CAS1394003-92-9
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63
Structural Identifiers
SMILESCOC(=O)C1=CN=C2C(=C1)C=CN=C2Cl
InChIInChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-6-2-3-12-9(11)8(6)13-5-7/h2-5H,1H3
InChIKeyMPUZYBRGVLKUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 8-Chloro-1,7-Naphthyridine-3-Carboxylate (CAS 1394003-92-9): A Core Intermediate for Kinase-Targeted Drug Discovery


Methyl 8-chloro-1,7-naphthyridine-3-carboxylate is a heterocyclic building block featuring a 1,7-naphthyridine core with a chlorine atom at the 8-position and a methyl ester at the 3-position . This substitution pattern creates a versatile scaffold for medicinal chemistry, particularly as a precursor to 8-chloro-1,7-naphthyridine-3-carbaldehyde—a key intermediate in the synthesis of kinase inhibitors targeting PDE4, p38 MAPK, and DHODH [1]. The compound is available at >98% purity from multiple global suppliers, supporting reproducible research and scale-up activities .

Why Methyl 8-Chloro-1,7-Naphthyridine-3-Carboxylate Cannot Be Replaced by Other Naphthyridine Esters or Acids


Even minor alterations to the ester group or chlorine position on the 1,7-naphthyridine scaffold can significantly impact synthetic efficiency, physicochemical properties, and downstream biological activity. The methyl ester offers a quantifiably different lipophilicity profile (LogP ≈ 1.74–2.07) compared to the ethyl ester analog (LogP ≈ 2.46), directly affecting solubility and reaction behavior . Furthermore, in patented synthetic routes, the methyl ester provides a higher reduction yield (82%) than the ethyl ester (80%) under optimized conditions, demonstrating measurable process advantages [1]. These differences underscore why procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence for Methyl 8-Chloro-1,7-Naphthyridine-3-Carboxylate vs. Closest Analogs


Higher Synthetic Yield in Reduction to Key Alcohol Intermediate Compared to Ethyl Ester

In the reduction of the ester to 2-chloro-1,7-naphthyridine-3-methanol, a critical intermediate for kinase inhibitor synthesis, the methyl ester substrate achieved an 82% isolated yield, compared to 80% for the ethyl ester under its respective optimized conditions within the same patent [1]. Although the reducing systems differed (methyl ester: BF3·Et2O/ZnCl2; ethyl ester: NaBH4/CaCl2), the methyl ester route delivered a quantifiable yield advantage of +2 absolute percentage points, which translates to meaningful material efficiency gains at production scale.

Medicinal Chemistry Process Chemistry Naphthyridine Synthesis

Lower Lipophilicity (LogP) Drives Different Solubility and Formulation Behavior vs. Ethyl Ester

The methyl ester exhibits a computed LogP of 1.74 (Fluorochem) to 2.07 (ChemScene), whereas the ethyl ester analog records a LogP of 2.46 (Leyan) . This difference of 0.39–0.72 LogP units indicates that the methyl ester is measurably less lipophilic, which typically correlates with higher aqueous solubility and lower membrane permeability. For researchers designing prodrug strategies or optimizing pharmacokinetic profiles, this distinction enables rational selection between the two ester forms without additional synthesis.

Physicochemical Profiling Drug Design ADME

Documented Utility as a Direct Precursor to 8-Chloro-1,7-Naphthyridine-3-Carbaldehyde, a Validated Kinase Inhibitor Intermediate

Patent CN110950865A explicitly identifies methyl 8-chloro-1,7-naphthyridine-3-carboxylate (as well as its ethyl ester) as the starting material for the two-step synthesis of 8-chloro-1,7-naphthyridine-3-carbaldehyde [1]. This aldehyde intermediate is highlighted as a critical derivatization point for the 8- and 3-positions of the 1,7-naphthyridine scaffold, enabling the preparation of PDE4 inhibitors (Novartis, CN101018791A), p38 MAPK inhibitors (Omiro, CN101501034A), and DHODH inhibitors (J. Med. Chem. 2018, 61, 5162) [2]. While the ethyl ester can also serve this role, the methyl ester's demonstrated yield advantage in the reduction step (see Evidence Item 1) makes it the preferred starting material for this established synthetic route.

Kinase Inhibitors Immunomodulators Pharmaceutical Intermediates

8-Chloro Substitution Pattern Offers Distinct Reactivity from 2-Chloro Isomer in Nucleophilic Displacement

The chlorine atom at the 8-position of the 1,7-naphthyridine ring is adjacent to the nitrogen at position 7, creating a different electronic environment compared to the 2-chloro isomer (CAS 1124194-70-2), where chlorine is adjacent to a carbon [1]. This positional difference alters the reactivity toward nucleophilic aromatic substitution: the 8-chloro compound is more susceptible to displacement due to the electron-withdrawing effect of the adjacent ring nitrogen, potentially enabling milder reaction conditions or different selectivity. Both isomers share identical molecular formulas (C10H7ClN2O2) and molecular weights (222.63), meaning that procurement based on CAS number alone without positional verification can lead to the wrong regioisomer being supplied, compromising entire synthetic sequences .

Regioselective Synthesis Medicinal Chemistry Naphthyridine Functionalization

High-Impact Application Scenarios for Methyl 8-Chloro-1,7-Naphthyridine-3-Carboxylate in Drug Discovery and Process Chemistry


Scale-Up Synthesis of 8-Chloro-1,7-Naphthyridine-3-Carbaldehyde for Kinase Inhibitor Programs

Process chemistry teams developing PDE4, p38 MAPK, or DHODH inhibitors can directly adopt the two-step reduction–oxidation sequence described in CN110950865A, where the methyl ester serves as the optimal starting material due to its 82% reduction yield [1]. This route avoids expensive pre-functionalized naphthyridine intermediates and is explicitly designed for industrial-scale production with low-cost reagents.

Rational Ester Selection for Prodrug Design and ADME Optimization

Medicinal chemists can use the LogP difference (Δ = 0.4–0.7) between the methyl ester (LogP 1.74–2.07) and the ethyl ester (LogP 2.46) to predictively tune the lipophilicity of naphthyridine-based lead compounds without additional synthetic modifications . The methyl ester is the preferred choice when lower lipophilicity and higher aqueous solubility are desired, while the ethyl ester offers increased membrane permeability.

Regioselective Derivatization at the 8-Position for Structure-Activity Relationship (SAR) Studies

The 8-chloro substituent's enhanced electrophilicity, conferred by the adjacent N7 nitrogen, facilitates nucleophilic aromatic substitution under milder conditions than the 2-chloro isomer [2]. This enables efficient parallel synthesis of 8-substituted naphthyridine libraries for kinase inhibitor SAR exploration, where the methyl ester at position 3 can be retained as a protected carboxylic acid or hydrolyzed for further functionalization.

Reproducible Procurement for Multi-Gram Research and Pilot-Scale Campaigns

With confirmed availability at >98% purity from multiple global suppliers including Fluorochem (UK stock, next-day delivery) and Leyan (China stock), the compound supports both early-stage medicinal chemistry (100 mg–1 g) and pilot-scale process development (5 g+) with documented pricing and lead times . This supply chain transparency minimizes procurement risk when transitioning from discovery to preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.